1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Membrane permeability Drug delivery Lipid bilayer transport

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (POPG-Na, CAS 268550-95-4) is an anionic phospholipid composed of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position, bearing a phosphatidylglycerol headgroup. With a molecular formula of C₄₀H₇₆NaO₁₀P and a molecular weight of ~771 Da, POPG-Na is a major component of bacterial membranes and pulmonary surfactant.

Molecular Formula C37H71O8P
Molecular Weight 674.9 g/mol
CAS No. 268550-95-4
Cat. No. B1663941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt
CAS268550-95-4
Synonyms16:0-18:1 PG
Molecular FormulaC37H71O8P
Molecular Weight674.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1
InChIKeyOPVZUEPSMJNLOM-QEJMHMKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) Sodium Salt Procurement Guide — CAS 268550-95-4


1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (POPG-Na, CAS 268550-95-4) is an anionic phospholipid composed of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position and oleic acid (C18:1) at the sn-2 position, bearing a phosphatidylglycerol headgroup . With a molecular formula of C₄₀H₇₆NaO₁₀P and a molecular weight of ~771 Da, POPG-Na is a major component of bacterial membranes and pulmonary surfactant [1]. Its mixed saturated/unsaturated acyl chain architecture confers distinct phase behaviour (gel-to-liquid crystalline transition at ~274 K) compared to fully saturated or fully unsaturated phosphatidylglycerols [2].

Why POPG Sodium Salt Cannot Be Replaced by Other Phosphatidylglycerols — A Data-Driven Guide for Scientific Procurement


Phosphatidylglycerols (PGs) are not functionally interchangeable. The specific acyl chain composition — one saturated (C16:0) and one monounsaturated (C18:1) chain in POPG — creates a structural mismatch that cannot be replicated by homogeneous-chain analogs such as DPPG (di-C16:0) or DOPG (di-C18:1) [1]. This asymmetry produces a uniquely loose bilayer packing that directly determines membrane permeability, peptide-induced leakage, and protein binding kinetics [2]. Substituting POPG with DOPG reduces transport efficiency, while DPPG introduces gel-phase rigidity that fundamentally alters molecular interactions at physiological temperatures. Headgroup variation to zwitterionic POPC eliminates the anionic surface charge essential for electrostatic recognition by antimicrobial peptides and cationic drug carriers [3]. The quantitative evidence below demonstrates that each structural parameter of POPG — charge, acyl chain asymmetry, and phase state — independently drives a measurable functional outcome that is lost upon generic substitution.

Quantitative Differentiation Evidence: POPG Sodium Salt vs. Closest Analogs (DOPG, DPPG, POPC)


POPG Bilayers Exhibit Lower Energy Barrier to Charged Molecule Transport than DOPG

In a direct head-to-head second harmonic generation (SHG) study, the energy barrier (Ea) for cross-membrane transport of the cationic probe D289 across POPG bilayers was found to be substantially lower than across DOPG bilayers. While Table 1 in the source publication provides averaged Ea values from duplicate experiments for POPG and cardiolipin alongside previously reported DOPG data, the text explicitly states that 'the energy barrier for D289 to cross the POPG bilayer is not higher but much lower than that for the DOPG bilayer' [1]. This counter-intuitive result — introducing a saturated chain paradoxically enhances permeability — is attributed to structural mismatching between the sn-1 saturated (C16:0) and sn-2 unsaturated (C18:1) chains of POPG, which prevents tight packing and creates a looser bilayer structure compared to the homogeneous unsaturated chains of DOPG [1].

Membrane permeability Drug delivery Lipid bilayer transport

POPG Remains in Fluid Liquid-Crystalline Phase at Room Temperature, Unlike Gel-Phase DPPG

Differential scanning calorimetry (DSC) measurements established the gel-to-liquid crystalline phase transition temperature (Tm) of pure POPG at 274 K (~1°C) in 100 mM NaCl, 50 mM PIPES (pH 7.0), whereas DPPC (used here as a saturated-chain structural proxy for DPPG) exhibited a Tm of 315.8 K (~42.6°C) under identical buffer conditions [1]. This 41.8 K difference means POPG bilayers are in the fluid liquid-crystalline (Lα) state at standard laboratory and physiological temperatures (20–37°C), while DPPG (di-C16:0-PG, Tm ~41°C) remains in the rigid gel (Lβ) phase [1][2]. Leakage experiments directly comparing POPG and DPPG vesicles confirmed this functional consequence: fluid POPG membranes were 'more perturbed' and exhibited greater dye release upon peptide binding than gel-phase DPPG membranes [2].

Membrane biophysics Phase transition Lipid membrane fluidity

POPG Displays ~3.9-Fold Weaker Binding Affinity for HIV-1 TAT Peptide Compared to POPC

In a label-free SHG binding study, the dissociation constant (Kd) of HIV-1 TAT peptide (a highly cationic cell-penetrating peptide) was determined for two membranes with identical acyl chains but different headgroups. For zwitterionic POPC liposomes, Kd was 7.5 ± 2 μM, whereas for anionic POPG liposomes, Kd was 29.0 ± 4.0 μM, representing an approximately 3.9-fold weaker binding affinity [1]. Simultaneously, the surface electrostatic potential of POPG shifted from -57 mV to -37 mV upon TAT binding, while POPC shifted from 0 mV to +37 mV, confirming fundamentally different electrostatic environments and binding modes [1]. This quantitative difference in binding affinity, despite identical acyl chain composition, demonstrates headgroup-specific electrostatic contributions to peptide recognition.

Peptide-lipid interactions Surface plasmon resonance Drug delivery

POPG Acts as a Multi-TLR Antagonist and Broad-Spectrum Respiratory Virus Inhibitor at Low Micromolar Concentrations

POPG, a native minor component of pulmonary surfactant, was found to inhibit inflammatory responses induced by multiple Toll-like receptors (TLR2/1, TLR3, TLR4, and TLR2/6) by directly interacting with receptor co-receptors CD14 and MD-2 [1]. In antiviral assays, POPG inhibited respiratory syncytial virus (RSV) and influenza A virus (IAV) infection in vitro by blocking virus binding to host cells, and demonstrated in vivo efficacy in multiple animal models [1]. Notably, POPG and phosphatidylinositol (PI) both markedly attenuated SARS-CoV-2 infection including variants [1]. While both POPG and DOPG were shown to be potent inflammasome inhibitors in a neonatal ARDS surfactant study, PIP2 (phosphatidylinositol 4,5-bisphosphate) enrichment reduced biophysical surfactant function, suggesting POPG may offer a superior efficacy-to-biophysical compatibility ratio [2].

Anti-inflammatory lipids Antiviral therapy Pulmonary surfactant

Evidence-Backed Application Scenarios for POPG Sodium Salt in Scientific and Industrial Settings


Liposomal Drug Delivery Systems Requiring Efficient Transmembrane Payload Release

Based on the direct evidence that POPG bilayers exhibit a substantially lower energy barrier for charged molecule transport compared to DOPG [1], formulators should select POPG over DOPG when designing liposomal carriers where passive release of cationic drug cargo (e.g., doxorubicin, D289 analogs) is rate-limiting. The structural mismatching between the saturated C16:0 and unsaturated C18:1 chains creates intrinsic bilayer defects that facilitate transport without requiring pore-forming additives that may compromise liposome integrity [1].

Antimicrobial Peptide Mechanism-of-Action Studies at Physiological Temperature

The demonstrated fluid phase (Lα) of POPG at room and physiological temperature, contrasted with the gel phase (Lβ) of DPPG (Tm ~41°C) [2], makes POPG the mandatory choice for bacterial membrane-mimetic models. Using DPPG at 25–37°C would introduce a non-physiological gel-phase artifact that suppresses peptide-induced leakage and translocation [3], leading to false-negative results in antimicrobial peptide screening programs.

Electrostatic Peptide-Carrier Interaction Tuning for Intracellular Delivery

The 3.9-fold difference in TAT peptide Kd between POPG and POPC membranes, accompanied by distinct surface potential shifts (-57→-37 mV for POPG vs. 0→+37 mV for POPC) [4], provides a quantitative framework for tuning cargo retention. When weaker electrostatic anchoring of cationic cell-penetrating peptides is desired — for example, to facilitate endosomal escape after uptake — POPG offers a validated, quantifiably lower-affinity anionic surface compared to more strongly binding alternatives such as POPG/POPC mixtures or higher-charge-density lipids.

Anti-Inflammatory and Antiviral Pulmonary Surfactant Formulations

POPG's unique profile as a multi-TLR antagonist (TLR2/1, TLR3, TLR4, TLR2/6) and broad-spectrum respiratory virus inhibitor (RSV, IAV, SARS-CoV-2) [5] positions it as the phosphatidylglycerol of choice for therapeutic surfactant enhancement. Unlike PIP2, which impairs surfactant biophysical function, POPG enrichment maintains the lipid profile and surface activity required for alveolar mechanics while adding anti-inflammatory and antiviral functionality [6]. DOPG shows overlapping anti-inflammatory activity but POPG represents the dominant native pulmonary PG molecular species, supporting translational relevance [5].

Quote Request

Request a Quote for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.